molecular formula C22H13N3 B601160 4,4',4''-Methanetriyltribenzonitrile CAS No. 113402-31-6

4,4',4''-Methanetriyltribenzonitrile

Cat. No.: B601160
CAS No.: 113402-31-6
M. Wt: 319.39
InChI Key:
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Description

4,4’,4’'-Methanetriyltribenzonitrile: is an organic compound with the molecular formula C22H13N3 It is characterized by three benzonitrile groups attached to a central methane carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-Methanetriyltribenzonitrile typically involves the reaction of benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 4,4’,4’'-Methanetriyltribenzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’'-Methanetriyltribenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

4,4’,4’'-Methanetriyltribenzonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’,4’'-Methanetriyltribenzonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. These interactions can modulate various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

    Benzonitrile: A simpler compound with a single nitrile group attached to a benzene ring.

    4,4’-Dicyanobiphenyl: Contains two nitrile groups attached to a biphenyl structure.

    4,4’,4’'-Tricyanotriphenylmethane: Similar to 4,4’,4’'-Methanetriyltribenzonitrile but with different substitution patterns.

Uniqueness: 4,4’,4’'-Methanetriyltribenzonitrile is unique due to its three nitrile groups attached to a central methane carbon, providing distinct structural and chemical properties

Properties

IUPAC Name

4-[bis(4-cyanophenyl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3/c23-13-16-1-7-19(8-2-16)22(20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21/h1-12,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJQDIWAJCTWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150404
Record name 4,4',4''-Methanetriyltribenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113402-31-6
Record name Letrozole specified impurity B [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113402316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4',4''-Methanetriyltribenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4',4''-METHANETRIYLTRIBENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95R62HNG30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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